1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13531820
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3O |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 1-[(3R)-3-[2-aminoethyl(ethyl)amino]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C10H21N3O/c1-3-12(7-5-11)10-4-6-13(8-10)9(2)14/h10H,3-8,11H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | DXMFQCPKTDLYLR-SNVBAGLBSA-N |
| Isomeric SMILES | CCN(CCN)[C@@H]1CCN(C1)C(=O)C |
| SMILES | CCN(CCN)C1CCN(C1)C(=O)C |
| Canonical SMILES | CCN(CCN)C1CCN(C1)C(=O)C |
Introduction
1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone is a complex organic compound classified as an amine, featuring a pyrrolidine ring with specific substitutions. Its molecular structure includes a 2-aminoethyl and an ethylamino group attached to the pyrrolidine ring, which is further linked to an ethanone functionality. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in synthesizing more complex molecules.
Synthesis Methods
The synthesis of 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic synthesis techniques. Common methods include:
-
Multi-step Organic Synthesis: This involves several chemical reactions to form the desired compound. The process may include reactions such as alkylation, amination, and acylation to build the pyrrolidine ring and attach the necessary functional groups.
-
Use of Intermediates: Intermediates like 2-aminoethyl and ethylamine derivatives are crucial for forming the desired substitutions on the pyrrolidine ring.
Potential Applications and Biological Activities
While specific biological activities of 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone are not well-documented, compounds with similar structures often exhibit potential in medicinal chemistry. These include:
-
Pharmacological Studies: Such compounds can serve as lead structures for drug development, particularly in areas where specific receptor or enzyme interactions are targeted.
-
Chemical Reactions: The compound can participate in various chemical reactions typical for amines and ketones, which are significant for synthesizing more complex molecules in pharmaceutical chemistry.
Research Findings and Future Directions
Experimental data from pharmacological studies would be necessary to confirm the hypotheses about the biological activities of 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone. Future research should focus on:
-
In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to assess the compound's efficacy and safety.
-
Structural Optimization: Modifying the compound's structure to enhance its biological activity or reduce potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume